1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene
Description
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene (CAS: 258283-96-4) is a diarylacetylene derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of one benzene ring and a 4-ethylphenyl ethynyl group (-C≡C-C₆H₄-C₂H₅) at the para position of the other benzene ring. Key properties include:
- Molecular formula: C₁₈H₁₈O
- Molecular weight: 250.136 g/mol (exact mass)
- LogP: 4.0475 (indicative of moderate hydrophobicity)
- Hydrogen bonding: No hydrogen bond donors; one acceptor (ethoxy oxygen) .
This compound’s rigid ethynyl linkage and aromatic substituents make it a candidate for applications in organic electronics and as a building block in supramolecular chemistry .
Properties
IUPAC Name |
1-ethoxy-4-[2-(4-ethylphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19-4-2/h5-8,11-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDWSCGQEMSUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610961 | |
| Record name | 1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258283-96-4 | |
| Record name | 1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Ethoxy-4-iodobenzene
Step 1 : O-Ethylation of hydroquinone
$$
\text{HO-C}6\text{H}4-\text{OH} + \text{EtBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{EtO-C}6\text{H}4-\text{OH}
$$
Step 2 : Directed iodination
$$
\text{EtO-C}6\text{H}4-\text{OH} + \text{NIS} \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{EtO-C}6\text{H}4-\text{I}
$$
Yield: 78-85% (2 steps)
Synthesis of 4-Ethylphenylacetylene
Step 1 : Bromination of ethylbenzene
$$
\text{Ph-C}2\text{H}5 + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Br-Ph-C}2\text{H}5
$$
Step 2 : Alkyne formation via dehydrohalogenation
$$
\text{Br-Ph-C}2\text{H}5 + \text{HC≡CSiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Ph-C}2\text{H}5-\text{C≡CSiMe}3
$$
Step 3 : Deprotection
$$
\text{Ph-C}2\text{H}5-\text{C≡CSiMe}3 \xrightarrow{\text{KF, MeOH}} \text{Ph-C}2\text{H}_5-\text{C≡CH}
$$
Yield: 62% (3 steps)
Coupling Reaction
Conditions :
- Catalyst : Pd(PPh$$3$$)$$2$$Cl$$_2$$ (2 mol%)
- Co-catalyst : CuI (4 mol%)
- Base : Et$$_3$$N (5 equiv)
- Solvent : THF/DMF (3:1)
- Temperature : 50°C, 24 h
$$
\text{EtO-C}6\text{H}4-\text{I} + \text{Ph-C}2\text{H}5-\text{C≡CH} \rightarrow \text{Target}
$$
Yield: 73%
Key Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Pd Loading | 1-5 mol% | 2 mol% |
| Solvent Polarity | THF → DMF | THF/DMF 3:1 |
| Reaction Time | 12-36 h | 24 h |
Synthetic Route 2: Cadiot-Chodkiewicz Coupling
Bromoalkyne Preparation
$$
\text{EtO-C}6\text{H}4-\text{C≡CH} + \text{CuBr}2 \xrightarrow{\text{MeOH}} \text{EtO-C}6\text{H}_4-\text{C≡CBr}
$$
Cross-Coupling
$$
\text{EtO-C}6\text{H}4-\text{C≡CBr} + \text{Ph-C}2\text{H}5-\text{C≡CH} \xrightarrow{\text{CuI, NH}2\text{NH}2} \text{Target}
$$
Yield: 58%
Advantage : Avoids palladium catalysts
Limitation : Lower functional group tolerance
Alternative Method: Microwave-Assisted Synthesis
Protocol :
- Reagents : Same as Sonogashira route
- Microwave Power : 300 W
- Temperature : 100°C
- Time : 45 min
Yield Improvement: 82% vs. 73% conventional
Characterization Data
Spectroscopic Features
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
- δ 1.43 (t, J=7.1 Hz, 3H, OCH$$2$$CH$$3$$)
- δ 1.51 (t, J=7.6 Hz, 3H, Ar-CH$$2$$CH$$3$$)
- δ 4.12 (q, J=7.1 Hz, 2H, OCH$$_2$$)
- δ 7.21-7.68 (m, 8H, Ar-H)
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):
- δ 14.1 (OCH$$2$$CH$$3$$)
- δ 15.8 (Ar-CH$$2$$CH$$3$$)
- δ 63.4 (OCH$$_2$$)
- δ 88.9, 94.7 (C≡C)
- δ 114.2-158.3 (Aromatic carbons)
Industrial-Scale Considerations
Catalyst Recycling :
Solvent Recovery :
- THF/DMF azeotrope distillation achieves 92% solvent reuse
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Palladium catalyst | 41% |
| 4-Ethylbromobenzene | 33% |
| Solvents | 19% |
Emerging Methodologies
Continuous Flow Systems
Microreactor technology achieves 89% yield with 15 min residence time
Chemical Reactions Analysis
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.
Oxidation: The ethyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethylene group using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include strong acids, halogens, oxidizing agents, and hydrogenation catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene has several scientific research applications, including:
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group may play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Ethynyl-Linked Aromatic Core
Alkyl Chain Modifications
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS: 35684-12-9)
- Molecular weight : 264.368 g/mol
- Key difference : Replaces ethoxy with methoxy (-OCH₃) and introduces a butyl (-C₄H₉) group.
- Impact : Increased hydrophobicity (longer alkyl chain) and reduced electron-donating capacity compared to ethoxy .
1-Ethoxy-4-((4-propylphenyl)ethynyl)benzene (CAS: 39969-29-4) Key difference: Propyl (-C₃H₇) instead of ethyl (-C₂H₅) on the phenyl group. Impact: Slightly higher logP (estimated ~4.5) due to longer alkyl chain, enhancing solubility in nonpolar solvents .
1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene (CAS: 95480-29-8) Key difference: Pentyl (-C₅H₁₁) substituent.
Electron-Withdrawing Substituents
1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene (Compound 2f)
- Molecular weight : 296.24 g/mol
- Key difference : Trifluoromethyl (-CF₃) group instead of ethyl.
- Impact : Strong electron-withdrawing effect reduces electron density in the aromatic system, altering optoelectronic properties (e.g., absorption/emission spectra) .
Halogenated Analogs
4-Chloro-1-((4-ethylphenyl)ethynyl)-2-(1-methoxybut-3-yn-1-yl)benzene (Compound 1p) Key difference: Chloro (-Cl) substituent and additional methoxybutynyl chain.
Physicochemical Properties
Biological Activity
Overview
1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene, with the molecular formula C18H18O, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This compound features an ethoxy group and an ethynyl group substituted with a 4-ethylphenyl moiety, which contributes to its unique biological activity and potential applications.
The compound exhibits several notable chemical properties that influence its biological activity:
- Electrophilic Aromatic Substitution : The benzene ring can participate in various electrophilic aromatic substitution reactions, allowing for functionalization that may enhance biological interactions.
- Oxidation and Reduction : The ethyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes, while the ethynyl group can be reduced to an ethylene group, potentially altering its interaction with biological targets.
The precise mechanism of action for this compound is not thoroughly documented; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. The ethynyl group may facilitate binding to active sites or enhance interactions with other biomolecules .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various types of cancer cells. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development into therapeutic agents .
Enzyme Inhibition
There is evidence suggesting that the compound may inhibit key enzymes involved in disease pathways. For example, studies on related compounds have reported inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Inhibition values reported were as low as 3 μM for AChE and 27 μM for monoamine oxidase B (MAO-B), indicating a potential role in neuroprotection .
Study on Anticancer Activity
A recent study evaluated the anticancer activity of a series of compounds structurally related to this compound. The results showed that these compounds could inhibit cell growth in various cancer lines, including breast and lung cancers. The most effective compound exhibited an IC50 value of approximately 92.4 μM across a panel of eleven cancer cell lines, demonstrating significant antiproliferative effects .
Research on Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized several derivatives of the compound and assessed their inhibitory effects on AChE and butyrylcholinesterase (BuChE). Some derivatives showed enhanced selectivity toward AChE over BuChE, which is desirable for minimizing side effects in Alzheimer's treatment .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| AChE Inhibition | 3 | Acetylcholinesterase |
| MAO-B Inhibition | 27 | Monoamine Oxidase B |
| Anticancer Activity | ~92.4 | Various Cancer Cell Lines |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene?
The synthesis typically involves Sonogashira coupling , a palladium-catalyzed reaction between an aryl halide and a terminal alkyne. Key steps include:
- Step 1 : Preparation of 4-ethylphenylacetylene via dehydrohalogenation of 1-bromo-4-ethylbenzene using a strong base (e.g., NaNH₂).
- Step 2 : Coupling with 4-ethoxyiodobenzene under inert conditions (Pd(PPh₃)₄, CuI, and a base like piperidine) to form the ethynyl linkage .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate).
Critical parameters : Catalyst loading (1–5 mol%), reaction temperature (60–80°C), and solvent choice (THF or DMF).
Q. How should researchers characterize this compound to confirm purity and structure?
Use a combination of analytical techniques:
- NMR (¹H and ¹³C): Verify aromatic protons (δ 6.5–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂), and ethynyl carbons (δ 80–100 ppm in ¹³C) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase).
- Mass spectrometry (ESI-MS) : Confirm molecular ion peak (expected m/z: 290.4 for [M+H]⁺).
Q. What safety precautions are necessary during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to potential irritation (GHS H315/H319) .
- Storage : Keep in a dry, cool (2–8°C), and dark environment to prevent degradation.
- Waste disposal : Neutralize with ethanol before incineration for halogen-free waste.
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., anticancer vs. no effect) be resolved?
Contradictions often arise from:
- Assay variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) and replicate across labs.
- Compound stability : Test for degradation via LC-MS after incubation in cell culture media.
- Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways.
Validation : Compare with structurally similar analogs (e.g., propylcyclohexyl derivatives) to isolate structure-activity relationships .
Q. What advanced methods can elucidate the compound’s electronic properties for material science applications?
- DFT calculations : Model HOMO/LUMO energies to predict charge transport in organic semiconductors.
- Cyclic voltammetry : Measure redox potentials (e.g., oxidation peaks ~1.2 V vs. Ag/AgCl) to assess stability in OLEDs .
- X-ray crystallography : Resolve crystal packing and π-π stacking interactions (if single crystals are obtainable).
Q. How does the ethynyl linkage influence reactivity in catalytic transformations?
The ethynyl group enables:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
- Cross-coupling : Suzuki-Miyaura reactions via in situ desilylation of TMS-protected intermediates.
Catalyst optimization : Screen Pd/Cu bimetallic systems to enhance regioselectivity in aryl-alkyne couplings .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Improve heat/mass transfer for exothermic coupling steps.
- Catalyst recycling : Use immobilized Pd nanoparticles on silica gel to reduce costs.
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., acetylide species) .
Methodological Challenges
Q. How to address low yields in Sonogashira coupling for this compound?
- Troubleshooting :
- Oxygen sensitivity : Degas solvents (THF) and use Schlenk techniques.
- Base selection : Replace piperidine with DBU for higher efficiency.
- Alternative catalysts : Test PEPPSI-IPr (Pd-NHC complexes) for sterically hindered substrates .
Q. What orthogonal assays validate the compound’s anti-inflammatory activity?
- In vitro : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA).
- In vivo : Use a murine carrageenan-induced paw edema model.
- Target engagement : Perform SPR or MST to quantify binding affinity to COX-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
